alpha-Tocopherol hydroperoxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Alpha-tocopherol hydroperoxide is a compound that belongs to the group of tocopherols, which are lipophilic antioxidants. Alpha-tocopherol hydroperoxide is a derivative of alpha-tocopherol, which is the most biologically active form of vitamin E. Alpha-tocopherol hydroperoxide is formed when alpha-tocopherol reacts with reactive oxygen species (ROS) in the body. The synthesis method and scientific research application of alpha-tocopherol hydroperoxide are important topics of study in the field of biochemistry.

Mechanism Of Action

The mechanism of action of alpha-tocopherol hydroperoxide is related to its antioxidant activity. When alpha-tocopherol hydroperoxide is present in cells, it can react with alpha-Tocopherol hydroperoxide and neutralize them before they can cause damage to cellular components such as DNA, proteins, and lipids. Alpha-tocopherol hydroperoxide can also regenerate other antioxidants such as vitamin C, which further enhances its antioxidant activity.

Biochemical And Physiological Effects

Alpha-tocopherol hydroperoxide has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that alpha-tocopherol hydroperoxide can protect cells from oxidative damage, reduce inflammation, and enhance immune function. In vivo studies have shown that alpha-tocopherol hydroperoxide can improve cognitive function, reduce the risk of cardiovascular disease, and improve bone health.

Advantages And Limitations For Lab Experiments

One advantage of using alpha-tocopherol hydroperoxide in lab experiments is that it is a well-characterized compound that is readily available. It is also relatively stable and can be stored for long periods of time. However, one limitation of using alpha-tocopherol hydroperoxide in lab experiments is that it can be difficult to work with due to its lipophilic nature. It may also be difficult to determine its exact concentration in biological samples.

Future Directions

There are a number of future directions for research on alpha-tocopherol hydroperoxide. One area of interest is its potential as a therapeutic agent for the treatment of various diseases. For example, alpha-tocopherol hydroperoxide has been shown to have neuroprotective effects, and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its role in aging and longevity. Alpha-tocopherol hydroperoxide has been shown to improve lifespan in animal models, and further research is needed to determine its potential as an anti-aging agent.

Synthesis Methods

Alpha-tocopherol hydroperoxide is synthesized by the reaction of alpha-tocopherol with alpha-Tocopherol hydroperoxide. alpha-Tocopherol hydroperoxide are highly reactive molecules that are produced in the body as a result of normal metabolic processes. alpha-Tocopherol hydroperoxide can also be generated by exposure to environmental toxins such as cigarette smoke and air pollution. When alpha-tocopherol reacts with alpha-Tocopherol hydroperoxide, it is converted into alpha-tocopherol hydroperoxide.

Scientific Research Applications

Alpha-tocopherol hydroperoxide has been the subject of extensive scientific research due to its potential as an antioxidant. Antioxidants are compounds that protect cells from damage caused by alpha-Tocopherol hydroperoxide. Alpha-tocopherol hydroperoxide has been shown to have antioxidant activity in vitro, meaning that it can protect cells from oxidative damage in a laboratory setting.

properties

CAS RN |

141913-27-1 |

|---|---|

Product Name |

alpha-Tocopherol hydroperoxide |

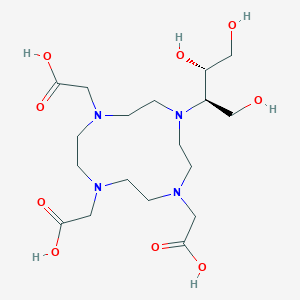

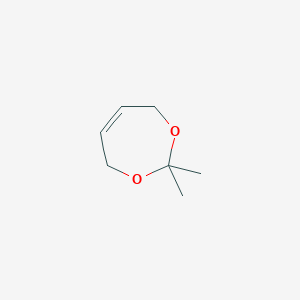

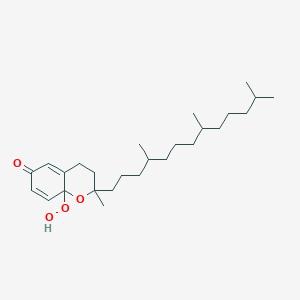

Molecular Formula |

C26H44O4 |

Molecular Weight |

420.6 g/mol |

IUPAC Name |

8a-hydroperoxy-2-methyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-one |

InChI |

InChI=1S/C26H44O4/c1-20(2)9-6-10-21(3)11-7-12-22(4)13-8-16-25(5)17-14-23-19-24(27)15-18-26(23,29-25)30-28/h15,18-22,28H,6-14,16-17H2,1-5H3 |

InChI Key |

KGTQMSAPGQUKQR-UHFFFAOYSA-N |

SMILES |

CC(C)CCCC(C)CCCC(C)CCCC1(CCC2=CC(=O)C=CC2(O1)OO)C |

Canonical SMILES |

CC(C)CCCC(C)CCCC(C)CCCC1(CCC2=CC(=O)C=CC2(O1)OO)C |

synonyms |

8a-hydroperoxy-tocopherone alpha-tocopherol hydroperoxide Toc-OOH |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-Pyrrolo[2,3-B]pyridine, 3-methoxy-2-methyl-](/img/structure/B126418.png)